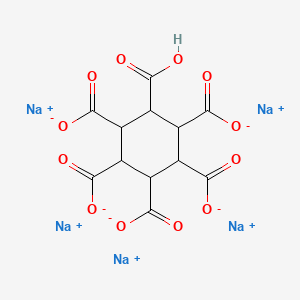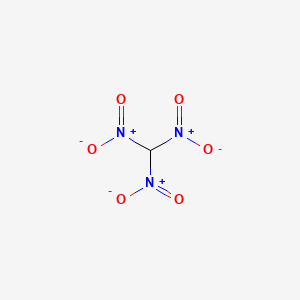
2-(Metilsulfinil)piridina
Descripción general
Descripción
2-(Methylsulfinyl)pyridine is an organic compound with the molecular formula C6H7NOS It is a derivative of pyridine, where a methylsulfinyl group is attached to the second position of the pyridine ring
Aplicaciones Científicas De Investigación
2-(Methylsulfinyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfinyl)pyridine typically involves the oxidation of 2-(Methylthio)pyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of acetic acid. The reaction is carried out at room temperature, resulting in the formation of 2-(Methylsulfinyl)pyridine.
Industrial Production Methods: In an industrial setting, the production of 2-(Methylsulfinyl)pyridine can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, concentration of reactants, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Methylsulfinyl)pyridine undergoes various chemical reactions, including:
Oxidation: Further oxidation of 2-(Methylsulfinyl)pyridine can lead to the formation of 2-(Methylsulfonyl)pyridine.
Reduction: The compound can be reduced back to 2-(Methylthio)pyridine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methylsulfinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 2-(Methylsulfonyl)pyridine.
Reduction: 2-(Methylthio)pyridine.
Substitution: Corresponding substituted pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfinyl)pyridine involves its interaction with various molecular targets. The methylsulfinyl group can undergo redox reactions, influencing the oxidative state of biological systems. This can lead to the modulation of signaling pathways involved in oxidative stress and inflammation. The compound’s ability to interact with nucleophiles also makes it a potential inhibitor of enzymes that rely on nucleophilic catalysis.
Comparación Con Compuestos Similares
2-(Methylthio)pyridine: The precursor to 2-(Methylsulfinyl)pyridine, differing by the oxidation state of the sulfur atom.
2-(Methylsulfonyl)pyridine: The fully oxidized form of 2-(Methylsulfinyl)pyridine.
Pyridine: The parent compound, lacking the methylsulfinyl group.
Uniqueness: 2-(Methylsulfinyl)pyridine is unique due to its intermediate oxidation state, which imparts distinct chemical reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for studying redox biology.
Propiedades
IUPAC Name |
2-methylsulfinylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-9(8)6-4-2-3-5-7-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYSBYGJIUSXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944543 | |
| Record name | 2-(Methanesulfinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21948-75-4 | |
| Record name | 2-Methylsulfinylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021948754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methanesulfinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















